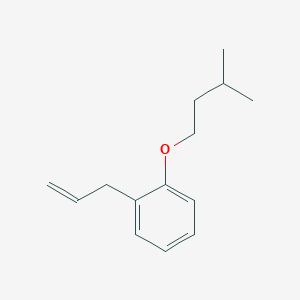

3-(2-iso-Pentoxyphenyl)-1-propene

Description

3-(2-iso-Pentoxyphenyl)-1-propene is an aromatic allyl compound featuring a phenyl ring substituted with an iso-pentoxy group (-OCH2CH(CH2CH2CH3)) at the 2-position and a propene (allyl) chain at the 3-position. Evidence indicates that 3-(2-iso-Pentoxyphenyl)-1-propene is discontinued commercially , possibly due to synthesis challenges or stability concerns.

Properties

IUPAC Name |

1-(3-methylbutoxy)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-7-13-8-5-6-9-14(13)15-11-10-12(2)3/h4-6,8-9,12H,1,7,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEIRDALIBPPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene moiety. The general synthetic route can be summarized as follows:

Alkylation of Phenol: The phenol derivative is reacted with an iso-pentyl halide in the presence of a base such as potassium carbonate to form the iso-pentoxyphenol.

Wittig Reaction: The iso-pentoxyphenol is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propene chain.

Industrial Production Methods

In an industrial setting, the production of 3-(2-iso-Pentoxyphenyl)-1-propene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the propene moiety to an alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-iso-Pentoxyphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2-iso-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)

- Structure : Phenyl ring with an isopropyl (-CH(CH3)2) group at position 2 and an allyl chain at position 3.

- Molecular Formula : C12H16

- Molecular Weight : 160.26 g/mol

- Key Properties :

- Applications : Used as a reference standard in analytical chemistry and as a precursor in specialty polymer synthesis.

3-(1-Adamantyl)-1-propene

- Structure : Adamantane (a rigid, diamondoid hydrocarbon) substituted with an allyl group.

- Synthesis : Involves coupling reactions, such as modified methods from Osawa et al., though low yields (~90%) were reported .

- Key Properties :

- High thermal stability due to the adamantyl group.

- Applications: Likely used in high-performance polymers or coatings.

Perfluoroisobutylene (CAS 382-21-8)

- Structure : Fully fluorinated propene derivative (C4F8).

- Molecular Weight : 200.03 g/mol

- Key Properties :

- Applications : Industrial fluoropolymer production.

Comparative Data Table

Key Research Findings

Electronic and Steric Effects

- Iso-pentoxy vs. Isopropyl : The iso-pentoxy group (-OCH2CH(CH2CH2CH3)) is bulkier and more electron-donating than isopropyl due to the oxygen atom. This enhances hydrophobicity and may reduce reactivity in electrophilic substitutions compared to alkyl-substituted analogs .

- Adamantyl vs. Alkoxy : The adamantyl group imposes significant steric hindrance, favoring applications in rigid polymers or catalysts .

Toxicity and Handling

- Perfluoroisobutylene is highly toxic, requiring stringent safety protocols , whereas alkyl/alkoxy-substituted propenes (e.g., 3-(2-isopropylphenyl)-1-propene) are generally safer for laboratory use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.